molecular formula C7H8ClNO3 B12854159 methyl 5-chloro-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

methyl 5-chloro-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B12854159
M. Wt: 189.59 g/mol
InChI Key: VRBRFEJOERJPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound It is characterized by a pyrrole ring substituted with a chlorine atom, a hydroxyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of a suitable pyrrole precursor with chlorinating agents and esterification reagents. One common method involves the chlorination of 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid followed by esterification with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of 5-chloro-3-oxo-1-methyl-1H-pyrrole-2-carboxylate.

    Reduction: Formation of 5-chloro-3-hydroxy-1-methyl-1H-pyrrole-2-methanol.

    Substitution: Formation of 5-substituted-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate derivatives.

Scientific Research Applications

Methyl 5-chloro-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-chloro-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the hydroxyl and ester groups allows for hydrogen bonding and other interactions with biological targets, influencing its pharmacokinetic and pharmacodynamic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, hydroxyl group, and ester functionality makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C7H8ClNO3

Molecular Weight

189.59 g/mol

IUPAC Name

methyl 5-chloro-3-hydroxy-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C7H8ClNO3/c1-9-5(8)3-4(10)6(9)7(11)12-2/h3,10H,1-2H3

InChI Key

VRBRFEJOERJPKR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=C1C(=O)OC)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.